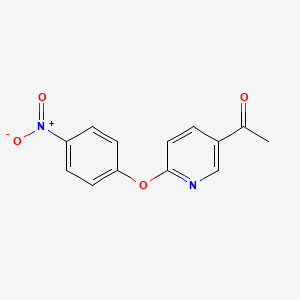

![molecular formula C17H23BO3 B2406334 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one CAS No. 2377606-47-6](/img/structure/B2406334.png)

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one” is a boronic acid derivative. Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Synthesis Analysis

A common method of synthesizing boronic acid derivatives involves reacting tetramethyl diborane with bromobenzene. The specific reaction conditions can be adjusted according to experimental requirements .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as FTIR, 1H and 13C NMR, and MS. Additionally, the single crystal structure of the compound can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Boronic acid derivatives are often used in Suzuki cross-coupling reactions to synthesize various organic compounds, including heterocyclic compounds and drug molecules . They can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The compound is a white to almost white solid that is soluble in organic solvents such as chloroform, ether, and dichloromethane. It has a melting point of approximately 27-31°C and a boiling point of 130°C at 20mmHg. The compound is insoluble in water but may hydrolyze in a humid environment .Applications De Recherche Scientifique

Organic Synthesis Intermediate

This compound is an important intermediate in organic synthesis . It is highly stable, low in toxicity, and highly reactive in various transformation processes .

Enzyme Inhibitor

Boric acid compounds, such as this one, are often used as enzyme inhibitors in drug application research .

Specific Ligand Drugs

In addition to treating tumors and microbial infections, boric acid compounds can also be used as specific ligand drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds, like the ones in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .

Stability Study Model

This compound has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .

Substrate in Methylation Studies

It has been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

DFT Studies

The compound has been used in Density Functional Theory (DFT) studies to further clarify certain physical and chemical properties of the compound .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these enzymes, potentially influencing various biological processes .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and as probes in chemical biology, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure . Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to a variety of effects, depending on the specific target and the nature of the interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For example, the reactivity of boronic acids and their derivatives can be influenced by pH, as they can form boronate esters under alkaline conditions .

Safety and Hazards

When handling this compound, appropriate protective equipment such as gloves and glasses should be worn. Direct contact with the skin and eyes should be avoided. If contact occurs, the area should be rinsed immediately with plenty of water and medical help should be sought. The compound should be stored away from flammable materials and heat sources .

Propriétés

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO3/c1-6-7-8-15(19)13-9-11-14(12-10-13)18-20-16(2,3)17(4,5)21-18/h6,9-12H,1,7-8H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJAQAXOWORBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)

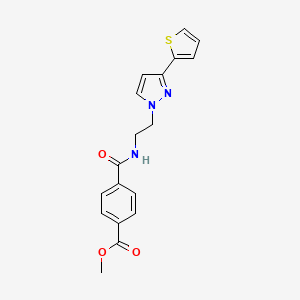

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

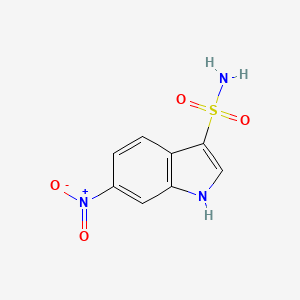

![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)

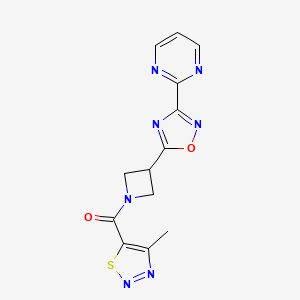

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)